molecular formula C12H12ClN3S B14742767 4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine CAS No. 6299-21-4

4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine

Cat. No.: B14742767
CAS No.: 6299-21-4
M. Wt: 265.76 g/mol
InChI Key: VXEJJNKCPISIMQ-UHFFFAOYSA-N
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Description

4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine is a heterocyclic compound with a pyrimidine core This compound is characterized by the presence of a 2-chlorophenylmethylsulfanyl group at the 4-position and a methyl group at the 6-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced pyrimidine derivatives

    Substitution: Substituted pyrimidine derivatives

Mechanism of Action

The mechanism of action of 4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, disrupting their normal function . The compound’s sulfanyl group can form covalent bonds with target proteins, leading to inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

6299-21-4

Molecular Formula

C12H12ClN3S

Molecular Weight

265.76 g/mol

IUPAC Name

4-[(2-chlorophenyl)methylsulfanyl]-6-methylpyrimidin-2-amine

InChI

InChI=1S/C12H12ClN3S/c1-8-6-11(16-12(14)15-8)17-7-9-4-2-3-5-10(9)13/h2-6H,7H2,1H3,(H2,14,15,16)

InChI Key

VXEJJNKCPISIMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N)SCC2=CC=CC=C2Cl

Origin of Product

United States

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